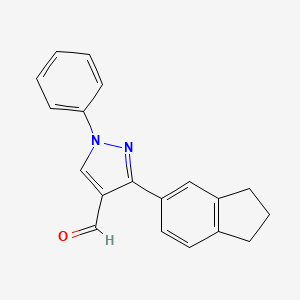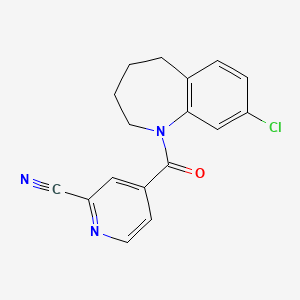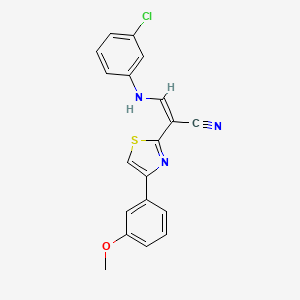
6-Bromo-2-cyclopropylamino-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as 2-Amino-6-bromopyridine involves multiple steps including diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation. The total yield reported for this process was 34.6%, and the structure was confirmed by IR and ^1H NMR spectroscopy . Similarly, the synthesis of 2-Amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine involved substitution, nitration, ammoniation, and oxidation with an overall yield of 60.6% . These methods could potentially be adapted for the synthesis of 6-Bromo-2-cyclopropylamino-3-nitropyridine by incorporating a cyclopropylamine moiety at the appropriate step in the synthesis.
Molecular Structure Analysis
Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine provide detailed information on the molecular structure, electronic, and vibrational characteristics of bromo-nitropyridine compounds. The molecular equilibrium geometry was optimized, and vibrational frequencies were obtained by DFT/B3LYP calculations. The study also included HOMO-LUMO energies, electronegativity, chemical potential, and other electronic properties, which are essential for understanding the reactivity and stability of the molecule .
Chemical Reactions Analysis
The papers do not provide specific reactions for 6-Bromo-2-cyclopropylamino-3-nitropyridine, but they do discuss the reactivity of similar compounds. For instance, 2-Bromo-6-isocyanopyridine was identified as a versatile reagent in multicomponent chemistry due to its nucleophilicity and good leaving group capacity . This suggests that the bromo and nitro groups in 6-Bromo-2-cyclopropylamino-3-nitropyridine could also participate in various chemical reactions, potentially serving as intermediates in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridine derivatives can be inferred from the studies on similar compounds. For example, the title compound in the study of 2-Amino-3-bromo-5-nitropyridine exhibited a low softness value and a high electrophilicity index, indicating biological activity. The stability and charge delocalization were studied using Natural Bond Orbital (NBO) analysis, and the compound's potential as a Non-Linear Optical (NLO) material was assessed by calculating its hyperpolarizability and dipole moment . These properties are crucial for the application of such compounds in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Solvent Influence on Reactivity
Research has shown the influence of solvent polarity on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia, where higher polarity accelerates substitution processes. This principle is applied in synthesizing aminopyridine derivatives, providing a foundation for further chemical transformations (Hertog & Jouwersma, 1953).
Formation of Azaphenoxazine Derivatives
The study by Takahashi and Yoneda (1958) on the synthesis of heterocyclic compounds, including azaphenoxazine derivatives from nitropyridine precursors, highlights the versatility of these compounds in constructing complex heterocyclic structures, which are significant in pharmaceutical chemistry (Takahashi & Yoneda, 1958).
Ligand Design for Biological Labeling
Charbonnière, Weibel, and Ziessel (2002) described the synthesis of ligands with 6-bromo-2,2'-bipyridine pendant arms for potential labeling of biological materials. These compounds serve as scaffolds for further functionalization, showcasing the application of nitropyridine derivatives in designing ligands for biological research (Charbonnière, Weibel, & Ziessel, 2002).
Synthesis of Nitropyridine-Thiones
The work by Chunikhin, Rodinovskaya, and Shestopalov (2003) on synthesizing 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones from nitro-3-phenylaminopropenones illustrates the synthetic utility of nitropyridines in accessing a range of thione derivatives, which are valuable in chemical research (Chunikhin, Rodinovskaya, & Shestopalov, 2003).
Molecular Docking Studies
Arulaabaranam et al. (2021) conducted computational analyses on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to evaluate its molecular structure, energy, and potential biological interactions. Their study included molecular docking to explore the interaction with proteins, demonstrating the use of nitropyridine derivatives in computational drug discovery (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-N-cyclopropyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c9-7-4-3-6(12(13)14)8(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOABXZZICCZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyclopropylamino-3-nitropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)
![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)


![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)


![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)
